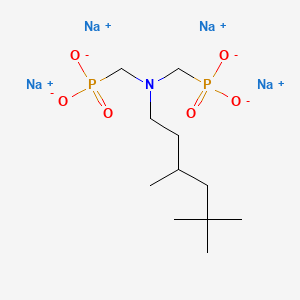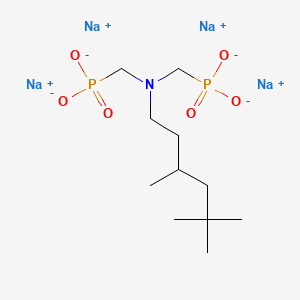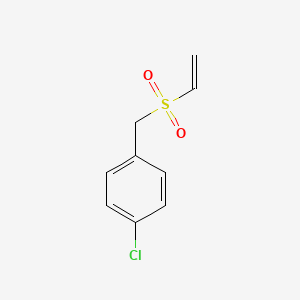
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one is a synthetic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. This compound is characterized by the presence of a bromine atom at the 5th position and a propyleneoxothio group at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one can be achieved through a multi-step process involving the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
化学反応の分析
Types of Reactions
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and their derivatives, which can have different biological and chemical properties .
科学的研究の応用
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
5-Bromo-3,3-dimethylindolin-2-one: Similar in structure but lacks the propyleneoxothio group.
3-Bromothieno[3,2-b]thiophene: Contains a thiophene ring instead of an indole ring.
Uniqueness
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one is unique due to the presence of both the bromine atom and the propyleneoxothio group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
特性
分子式 |
C11H10BrNO2S |
|---|---|
分子量 |
300.17 g/mol |
IUPAC名 |
5'-bromospiro[1,3-oxathiane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C11H10BrNO2S/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14) |
InChIキー |
WJJDNGXDTCTXFG-UHFFFAOYSA-N |
正規SMILES |
C1COC2(C3=C(C=CC(=C3)Br)NC2=O)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)







![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
